molecular formula C82H137N29O22 B10848636 Fggftgarksarkkknq

Fggftgarksarkkknq

Cat. No.: B10848636
M. Wt: 1881.1 g/mol
InChI Key: UDQRAMWZBFAZAV-WBMOPDPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Chemical Identity: The compound’s IUPAC name, molecular formula, and structural configuration should be clearly defined, with references to its synthesis pathway and any unique functional groups .
  • Safety and Stability: As per and , physicochemical properties (e.g., solubility, melting point) and safety data (e.g., toxicity profiles) should be summarized to establish baseline characteristics.

Properties

Molecular Formula

C82H137N29O22

Molecular Weight

1881.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H137N29O22/c1-45(99-64(117)43-98-79(131)66(47(3)113)111-77(129)58(39-49-22-8-5-9-23-49)101-65(118)42-96-63(116)41-97-69(121)50(87)38-48-20-6-4-7-21-48)67(119)102-55(28-18-36-94-81(90)91)72(124)107-54(27-13-17-35-86)75(127)110-60(44-112)78(130)100-46(2)68(120)103-56(29-19-37-95-82(92)93)73(125)105-52(25-11-15-33-84)70(122)104-51(24-10-14-32-83)71(123)106-53(26-12-16-34-85)74(126)109-59(40-62(89)115)76(128)108-57(80(132)133)30-31-61(88)114/h4-9,20-23,45-47,50-60,66,112-113H,10-19,24-44,83-87H2,1-3H3,(H2,88,114)(H2,89,115)(H,96,116)(H,97,121)(H,98,131)(H,99,117)(H,100,130)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,125)(H,106,123)(H,107,124)(H,108,128)(H,109,126)(H,110,127)(H,111,129)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1

InChI Key

UDQRAMWZBFAZAV-WBMOPDPASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Following and , two compounds should be selected for comparison based on structural similarity (e.g., shared functional groups, metal substitutions) or functional similarity (e.g., analogous applications). Below is a hypothetical framework for such a comparison, guided by the evidence:

Table 1: Key Comparison Criteria

Criteria Fggftgarksarkkknq Compound A (Structural Analog) Compound B (Functional Analog)
Molecular Weight [Data required] [Data required] [Data required]
Functional Groups [e.g., -COOH] [e.g., -SO3H] [e.g., -NH2]
Therapeutic Use [e.g., Antiviral] [e.g., Antibacterial] [e.g., Antifungal]
IC50/EC50 Values [Data required] [Data required] [Data required]
Regulatory Status [e.g., Phase I] [e.g., Approved] [e.g., Discontinued]

Notes:

  • Structural Comparison : Highlight differences in bonding patterns, stereochemistry, or metal coordination (if applicable) .
  • Functional Comparison : Contrast efficacy, selectivity, and mechanistic pathways (e.g., enzyme inhibition vs. receptor antagonism) .
  • Data Sources : Use at least three academically credible sources, as mandated by , including peer-reviewed journals, regulatory databases, and pharmacopeial standards.

Methodological Considerations

Experimental Validation

  • Synthesis and Characterization : Follow for detailed synthetic protocols, including reagent purity, reaction conditions, and spectroscopic validation (e.g., NMR, mass spectrometry).
  • Bioactivity Assays : Use standardized assays (e.g., MIC for antimicrobial activity) with positive/negative controls, as specified in and .

Regulatory Compliance

  • Quality Attributes : For pharmaceuticals, align with on critical quality attributes (CQAs) such as dissolution profiles and stability under stress conditions.
  • Safety Profiling: Include genotoxicity, carcinogenicity, and pharmacokinetic data per and .

Challenges and Limitations

  • Data Discrepancies : Address inconsistencies between experimental results and literature, as emphasized in . For example, deviations in IC50 values might arise from assay variability or batch differences.
  • Structural Complexity : If "this compound" has polymorphic forms or stereoisomers, discuss their impact on bioactivity and manufacturability .

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